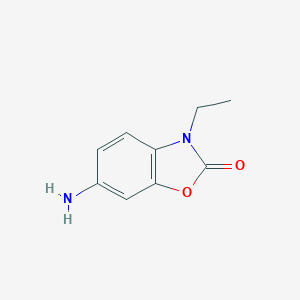

6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one is a chemical compound with the molecular formula C9H10N2O2 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one is represented by the InChI code: 1S/C9H10N2O2.ClH/c1-2-11-7-4-3-6 (10)5-8 (7)13-9 (11)12;/h3-5H,2,10H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Synthesis of Derivatives

6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one is utilized in the synthesis of various chemical compounds. For instance, it's used in the synthesis of 1-(2-hydroxyphenyl)-2,4-imidazolidinedione derivatives, which are obtained through cyclic transformations of ethyl 2-oxo-3(2H)-benzoxazoleacetate derivatives (Milcent et al., 1996). Another example is its use in preparing 2(3H)-benzoxazolones directly from 2-aminophenols and phenyl chloroformate (Maleski et al., 1991).

Biological Activity Studies

This compound is also instrumental in studying biological activities. For instance, novel 1,3-benzoxazine and aminomethyl compounds derived from eugenol were synthesized and tested for biological activity using brine shrimp lethality tests (Rudyanto et al., 2014). Similarly, compounds synthesized from 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one were screened for antimicrobial activities, showing varying degrees of effectiveness against microorganisms (Bektaş et al., 2007).

Lipophilicity and Hydrophobic Studies

The lipophilicity and specific hydrophobic surface area of 1,3-benzoxazol-2(3H)-one derivatives have been studied using reversed-phase thin-layer chromatography, revealing significant insights into their chemical properties (Skibiński et al., 2011).

Synthesis of Heterocyclic Compounds

6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one is also used in the synthesis of various heterocyclic compounds. For example, its reaction with ethyl 3-ethoxy-2-cyanopropenoate leads to the formation of compounds useful in further chemical studies (Heleyová et al., 1997).

Electroluminescent Compound Synthesis

This compound plays a role in the synthesis of organic electroluminescent compounds, which are essential in the development of new display technologies (Shi Juan-ling, 2006).

Safety And Hazards

Propiedades

IUPAC Name |

6-amino-3-ethyl-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-2-11-7-4-3-6(10)5-8(7)13-9(11)12/h3-5H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQSRBYRLPRXNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)N)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B174528.png)

![4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B174533.png)

![2-[[(2S)-3-Hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid](/img/structure/B174541.png)